molecular formula C16H15ClO2 B1597084 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone CAS No. 61259-84-5

4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Cat. No.: B1597084
CAS No.: 61259-84-5
M. Wt: 274.74 g/mol
InChI Key: VCOQTPORNRFKDV-UHFFFAOYSA-N
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Description

4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS: 61259-85-6) is a benzophenone derivative characterized by a chloro substituent at the 4-position, methyl groups at the 3' and 5' positions, and a methoxy group at the 4'-position of the aromatic rings. This compound is of interest in organic synthesis and pharmaceutical intermediates due to its electron-withdrawing and donating substituents, which influence reactivity and binding properties .

Properties

IUPAC Name

(4-chlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-10-8-13(9-11(2)16(10)19-3)15(18)12-4-6-14(17)7-5-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOQTPORNRFKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373916
Record name (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61259-84-5
Record name (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Synthesis

Overview:
The predominant and classical method for synthesizing 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone involves a Friedel-Crafts acylation reaction. This reaction couples an aromatic compound bearing the appropriate substituents with an acyl chloride in the presence of a Lewis acid catalyst.

Typical Reaction Scheme:

Step Reagents & Conditions Description
1 4-Chloro-3',5'-dimethylphenol + 4-methoxybenzoyl chloride Starting materials
2 Aluminum chloride (AlCl3) catalyst Lewis acid catalyst to facilitate acylation
3 Solvent: Usually chlorinated solvents (e.g., chlorobenzene) Medium for reaction
4 Temperature: 35-55 °C Controlled heating for reaction progression
5 Reaction time: Several hours (typically 2-4 hours) Sufficient for completion of acylation
6 Quenching with water To stop the reaction
7 Purification by recrystallization To isolate pure product

Mechanism:
The Lewis acid catalyst activates the acyl chloride by forming a complex, increasing the electrophilicity of the acyl group. The aromatic ring of 4-chloro-3',5'-dimethylphenol then undergoes electrophilic aromatic substitution, forming the benzophenone structure with the methoxy-substituted aromatic ring attached via a carbonyl group.

Research Findings:

  • The use of aluminum chloride as a catalyst is critical for high yields and selectivity.
  • Reaction temperature control between 35 °C and 55 °C optimizes product purity and minimizes side reactions.
  • The reaction solvent, often chlorobenzene, provides a stable medium and reduces toxicity compared to alternatives like nitrobenzene.
  • Post-reaction recrystallization enhances purity, typically yielding a white crystalline solid with high purity (>95%) and good yield (~85-90%).

Preparation of Key Starting Material: 4-Chloro-3',5'-dimethylphenol

Before the Friedel-Crafts acylation, the synthesis of 4-chloro-3',5'-dimethylphenol is essential. A reliable method involves selective chlorination of 3,5-dimethylphenol.

Method Summary:

Step Reagents & Conditions Description
1 3,5-Dimethylphenol (10 mol) Starting phenol derivative
2 Copper chloride dihydrate (5 mol) Catalyst for chlorination
3 Sodium chloride (1 mol) Chloride source
4 Solvent: 1,2-dichloroethane (5 L) Reaction medium
5 Temperature: 80 °C Heating to promote reaction
6 Oxygen and HCl gas introduced under pressure (0.5 MPa) Oxidative chlorination conditions
7 Reaction time: Several hours with intermittent HCl dosing Ensures complete chlorination
8 Work-up: Cooling, filtration, solvent recovery, recrystallization Isolates 4-chloro-3',5'-dimethylphenol with high purity (~98.5%) and yield (~97.2%)

This method provides a high-purity intermediate critical for the subsequent acylation step.

Summary Table of Preparation Parameters

Parameter Typical Value / Condition Notes
Starting materials 4-Chloro-3',5'-dimethylphenol, 4-methoxybenzoyl chloride Key reactants for acylation
Catalyst Aluminum chloride (AlCl3) Lewis acid catalyst
Solvent Chlorobenzene or dichloromethane Provides reaction medium
Temperature 35-55 °C Controlled to optimize reaction
Reaction time 2-4 hours Sufficient for completion
Quenching Water Stops reaction
Purification Recrystallization Yields high purity product
Yield 85-90% High efficiency
Purity >95% High purity crystalline solid

Detailed Research Findings

  • The Friedel-Crafts acylation reaction is sensitive to temperature and catalyst amount; excess aluminum chloride can lead to side reactions and lower selectivity.
  • Chlorobenzene as a solvent reduces occupational hazards compared to nitrobenzene, improving safety and environmental impact.
  • The purity of the 4-chloro-3',5'-dimethylphenol intermediate directly affects the yield and quality of the final benzophenone product.
  • Post-reaction recrystallization is crucial for removing residual catalysts and by-products, ensuring the compound's suitability for photochemical and biological applications.
  • The compound's photochemical properties are linked to its structural features, making purity and correct substitution patterns essential.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄).

    Reduction: The carbonyl group in the benzophenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄).

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-Carboxy-3’,5’-dimethyl-4’-methoxybenzophenone.

    Reduction: 4-Chloro-3’,5’-dimethyl-4’-methoxybenzohydrol.

    Substitution: 4-Amino-3’,5’-dimethyl-4’-methoxybenzophenone or 4-Thio-3’,5’-dimethyl-4’-methoxybenzophenone.

Scientific Research Applications

4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone has several applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb ultraviolet light.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug formulations, particularly in the development of UV-protective agents.

    Industry: Utilized in the production of UV-curable coatings and adhesives.

Mechanism of Action

The mechanism of action of 4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone involves its ability to absorb ultraviolet light, leading to the formation of reactive excited states. These excited states can interact with other molecules, initiating various photochemical reactions. In biological systems, the compound may disrupt cellular processes by generating reactive oxygen species (ROS) upon UV exposure, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Melting Point (°C) Solubility CAS No. Reference
This compound C₁₆H₁₅ClO₂ 274.74 Cl (4), CH₃ (3',5'), OCH₃ (4') Not reported Organic solvents (e.g., ether) 61259-85-6
3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone C₁₆H₁₄Cl₂O₂ 309.19 Cl (3,4), CH₃ (3',5'), OCH₃ (4') Not reported Similar organic solvents Not available
2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone C₁₆H₁₅ClO₂ 274.74 Cl (2), CH₃ (3',5'), OCH₃ (4') Not reported Organic solvents 951884-41-6
4-Chloro-3',4'-dimethoxybenzophenone C₁₅H₁₃ClO₃ 276.71 Cl (4), OCH₃ (3',4') 74–78 Soluble in ethers, alcohols Not available
3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone C₁₆H₁₄F₂O₂ 276.28 F (3,5), CH₃ (3',5'), OCH₃ (4') Not reported Not reported 844885-20-7
4-Chloro-3'-methoxybenzophenone C₁₄H₁₁ClO₂ 246.69 Cl (4), OCH₃ (3') Not reported Organic solvents Not available
Key Observations:

Substituent Effects: Chlorine Position: Moving the chloro group from the 4-position (target compound) to the 2-position (CAS 951884-41-6) reduces steric hindrance but may alter electronic interactions in reactions . Methoxy vs.

Thermal Stability: The dimethoxy analog (4-Chloro-3',4'-dimethoxybenzophenone) has a defined melting point (74–78°C), suggesting higher crystallinity compared to methyl-substituted derivatives .

Biological Activity

4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-84-5) is a synthetic organic compound belonging to the benzophenone family, characterized by its unique structure that includes a chloro group, two methyl groups, and a methoxy group. This compound has garnered attention in various fields of research due to its potential biological activities.

  • Molecular Formula : C16H15ClO2
  • Molecular Weight : 274.74 g/mol
  • CAS Number : 61259-84-5

Antimicrobial Activity

Research indicates that benzophenones, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound has inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for this compound was found to be comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Antioxidant Properties

The antioxidant activity of this compound has also been explored. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. In vitro studies have shown that this compound can scavenge free radicals effectively, indicating its potential role as a protective agent against oxidative damage .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound exhibits anti-inflammatory activity. Research involving cell cultures has indicated that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This suggests that it may have therapeutic applications in inflammatory diseases .

Cytotoxicity and Cancer Research

Studies have also investigated the cytotoxic effects of this compound on cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in various cancer types, with specific mechanisms involving apoptosis induction and cell cycle arrest at the S phase .

Summary of Research Findings

Activity Findings Reference
AntimicrobialEffective against MRSA; MIC comparable to standard antibiotics
AntioxidantScavenges free radicals; potential protective agent against oxidative stress
Anti-inflammatoryInhibits TNF-α and IL-6 production; potential therapeutic applications in inflammatory diseases
CytotoxicityInduces apoptosis and cell cycle arrest in cancer cells

Case Studies

  • Case Study on Antimicrobial Activity : A comparative study evaluated the effectiveness of various benzophenones against MRSA and other resistant strains. The results indicated that this compound exhibited significant antibacterial activity, supporting its potential use in treating resistant infections .
  • Case Study on Anti-inflammatory Effects : In a controlled laboratory setting, the impact of this compound on inflammatory markers was assessed in human cell lines. The findings revealed a marked reduction in cytokine levels following treatment with this compound, highlighting its therapeutic promise .

Q & A

Q. What are the established synthetic routes for 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. For Friedel-Crafts, chlorobenzene derivatives react with acyl chlorides (e.g., 3,5-dimethyl-4-methoxybenzoyl chloride) using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. Yields (60–75%) depend on catalyst loading and temperature control (120–140°C) to minimize side reactions like over-acylation . Key Optimization Parameters :
ParameterOptimal RangeImpact on Yield/Purity
Catalyst (AlCl₃)1.2–1.5 equivalentsHigher loading increases electrophilicity but may degrade methoxy groups
SolventDichloromethanePolar aprotic solvents reduce hydrolysis
Reaction Time6–8 hoursProlonged time increases decomposition risk

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should be identified?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Methoxy group : Singlet at δ ~3.8 ppm (¹H); δ ~55–60 ppm (¹³C).
  • Chlorophenyl protons : Multiplets at δ 7.2–7.5 ppm (¹H) .
  • IR Spectroscopy :
  • C=O stretch at ~1650–1680 cm⁻¹ (ketone).
  • Methoxy C-O stretch at ~1250 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 274.7 (consistent with molecular formula C₁₆H₁₅ClO₂) .

Advanced Research Questions

Q. How do electronic effects of substituents (chloro, methoxy, methyl groups) influence the compound's reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in Grignard reactions). Methoxy and methyl groups, being electron-donating, stabilize aromatic rings via resonance and inductive effects, directing regioselectivity in substitution reactions. For example, methoxy groups at the 4'-position promote para-substitution in Suzuki couplings due to steric hindrance and electronic stabilization . Reactivity Trends :
SubstituentElectronic EffectImpact on Reactivity
Cl (4-position)WithdrawingIncreases ketone reactivity
OCH₃ (4')DonatingStabilizes aromatic ring; directs para substitution
CH₃ (3',5')DonatingSteric hindrance reduces ortho substitution

Q. What strategies can mitigate batch-to-batch variability in the synthesis of this compound, particularly regarding regioisomeric impurities?

  • Methodological Answer : Batch variability often arises from incomplete chlorination or competing methoxy demethylation. Strategies include:
  • Chromatographic Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to separate regioisomers .
  • Reaction Monitoring : In-situ FTIR to track carbonyl intermediate formation and avoid over-chlorination .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective coupling, reducing byproducts .
    Typical Impurity Profile :
ImpuritySourceMitigation Strategy
4'-Demethoxy analogAcidic hydrolysisUse milder Lewis acids (e.g., FeCl₃)
Dichloro byproductOver-chlorinationControl Cl₂ gas flow rate

Q. What are the implications of this compound's structural features on its potential as a photoactive agent or endocrine disruptor?

  • Methodological Answer : The benzophenone core and chloro/methoxy substituents enable UV absorption (λₘₐₓ ~280–320 nm), making it a candidate for photoinitiator studies. However, structural analogs like 4-chloro-4-hydroxybenzophenone are flagged as endocrine disruptors due to aryl hydrocarbon receptor (AhR) binding . Computational docking studies (e.g., AutoDock Vina) predict moderate binding affinity (~−7.2 kcal/mol) to AhR, suggesting potential endocrine activity. Validate via in vitro luciferase assays using human hepatoma (HepG2) cells .

Data Contradictions and Resolution

  • Spectral Data Variability : Discrepancies in reported ¹H NMR shifts (δ 7.2–7.5 ppm for chlorophenyl) may arise from solvent effects (CDCl₃ vs. DMSO-d6). Always calibrate against internal standards (e.g., TMS) .
  • Yield Discrepancies : Higher yields in Friedel-Crafts (75%) vs. Suzuki (60%) methods reflect trade-offs between purity and scalability. Use kinetic studies to identify rate-limiting steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
Reactant of Route 2
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4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

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